molecular formula C9H4BrF2N B15256759 7-Bromo-5,6-difluoroisoquinoline

7-Bromo-5,6-difluoroisoquinoline

Cat. No.: B15256759
M. Wt: 244.03 g/mol
InChI Key: RIRHLGNGKANPRU-UHFFFAOYSA-N
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Description

7-Bromo-5,6-difluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the direct bromination of 5,6-difluoroisoquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-5,6-difluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

  • 7-Bromo-4-fluoroisoquinoline
  • 6-Bromo-5-fluoroisoquinoline
  • 5,6-Difluoroisoquinoline

Comparison: Compared to other similar compounds, 7-Bromo-5,6-difluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms at specific positions on the isoquinoline ring.

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

7-bromo-5,6-difluoroisoquinoline

InChI

InChI=1S/C9H4BrF2N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H

InChI Key

RIRHLGNGKANPRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=C(C(=C21)F)F)Br

Origin of Product

United States

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